Fmoc-Abg(N3)-OH chemical structure and properties
Fmoc-Abg(N3)-OH chemical structure and properties
An In-depth Technical Guide to Fmoc-4-azido-L-phenylalanine
Nomenclature Note: The compound referred to as "Fmoc-Abg(N3)-OH" is understood to be a non-standard nomenclature for Fmoc-4-azido-L-phenylalanine. This guide pertains to the latter, a widely used reagent in chemical biology and drug discovery.
Fmoc-4-azido-L-phenylalanine is a pivotal synthetic amino acid derivative utilized extensively in peptide synthesis and bioconjugation.[1] Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is stable during peptide chain elongation but readily cleaved under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS).[1] The defining feature of this compound is the azido group (-N3) on the phenyl ring, which serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and efficient labeling of peptides and proteins with a wide array of molecules, such as fluorescent dyes, imaging agents, or drug payloads.[1]
Chemical Structure and Properties
The chemical structure of Fmoc-4-azido-L-phenylalanine is provided below, followed by a table summarizing its key quantitative properties.
Caption: Chemical structure of Fmoc-4-azido-L-phenylalanine.
Table 1: Chemical and Physical Properties of Fmoc-4-azido-L-phenylalanine
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-azidophenyl)propanoic acid | |
| Synonyms | Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH | [1] |
| CAS Number | 163217-43-4 | [1] |
| Molecular Formula | C24H20N4O4 | [1] |
| Molecular Weight | 428.44 g/mol | [2] |
| Appearance | Off-white to brownish powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | 0-8 °C | [1] |
Experimental Protocols
Synthesis of Fmoc-4-azido-L-phenylalanine
The synthesis of Fmoc-4-azido-L-phenylalanine is typically achieved in a two-stage process. First, the unprotected 4-azido-L-phenylalanine is synthesized from L-phenylalanine. This is followed by the protection of the alpha-amino group with an Fmoc moiety. The following protocol is based on the chromatography-free synthesis of 4-azido-L-phenylalanine reported by Richardson, M. et al. in The Journal of Organic Chemistry (2018), followed by a standard Fmoc-protection procedure.
Stage 1: Synthesis of 4-azido-L-phenylalanine
This stage involves the iodination of L-phenylalanine followed by an Ullman-like azidation reaction.
Materials:
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L-phenylalanine
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Acetic acid
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Sulfuric acid
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Iodine monochloride (ICl)
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Sodium azide (NaN3)
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Copper(I) iodide (CuI)
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Sodium ascorbate
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L-proline
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
Protocol:
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Iodination: L-phenylalanine is dissolved in a mixture of acetic acid and sulfuric acid. The solution is cooled, and iodine monochloride is added portion-wise while maintaining a low temperature. The reaction is stirred until completion, and the product, 4-iodo-L-phenylalanine, is precipitated by adjusting the pH and collected by filtration.
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Azidation: The 4-iodo-L-phenylalanine is suspended in a mixture of water and an organic solvent. Sodium azide, copper(I) iodide, sodium ascorbate, and L-proline are added. The mixture is heated under an inert atmosphere. Upon completion, the pH is adjusted to precipitate the crude 4-azido-L-phenylalanine, which is then purified by recrystallization.
Stage 2: Fmoc Protection of 4-azido-L-phenylalanine
Materials:
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4-azido-L-phenylalanine
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9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu)
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Sodium bicarbonate (NaHCO3)
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Dioxane
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Water
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Ethyl acetate
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Hexane
Protocol:
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4-azido-L-phenylalanine is dissolved in an aqueous solution of sodium bicarbonate and dioxane.
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Fmoc-OSu is added to the solution, and the reaction is stirred at room temperature overnight.
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The reaction mixture is acidified with HCl and extracted with ethyl acetate.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-4-azido-L-phenylalanine as a solid.
Caption: Synthetic workflow for Fmoc-4-azido-L-phenylalanine.
Applications in Signaling Pathways and Drug Development
Fmoc-4-azido-L-phenylalanine is not directly involved in endogenous signaling pathways. Its utility lies in its application as a tool to study these pathways and in the development of targeted therapeutics. Once incorporated into a peptide or protein, the azido group allows for the attachment of various functionalities through bioorthogonal chemistry.
Example Application: Peptide Labeling via Click Chemistry
A common application is the labeling of a synthetic peptide with a fluorescent probe to track its localization and interaction within a biological system.
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SPPS: Fmoc-4-azido-L-phenylalanine is incorporated at a specific site in a peptide sequence during solid-phase peptide synthesis.
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Deprotection and Cleavage: The completed peptide is deprotected and cleaved from the resin.
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Click Reaction: The azide-containing peptide is reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently attaching the dye to the peptide.
Caption: Workflow for peptide labeling using Fmoc-4-azido-L-phenylalanine.
